molecular formula C26H38N4O2Si B2771049 7-(3-((tert-Butyldimethylsilyl)oxy)propyl)-6-(1-ethoxyvinyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 821794-86-9

7-(3-((tert-Butyldimethylsilyl)oxy)propyl)-6-(1-ethoxyvinyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2771049
CAS No.: 821794-86-9
M. Wt: 466.701
InChI Key: UYXQFMNKCKHQNJ-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[2,3-d]pyrimidine derivative with a unique substitution pattern. Its core structure includes a 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold, functionalized at three critical positions:

  • Position 7: A 3-((tert-butyldimethylsilyl)oxy)propyl chain, which introduces steric bulk and hydrophobicity due to the tert-butyldimethylsilyl (TBS) protecting group. This group may enhance metabolic stability by shielding reactive hydroxyl groups .
  • Position 6: A 1-ethoxyvinyl substituent, which could modulate electronic properties and serve as a reactive handle for further derivatization.
  • Position 5: A p-tolyl (4-methylphenyl) group, contributing aromatic π-π interactions in biological targets.

The compound (CAS: 821794-84-7) is primarily used in non-pharmaceutical research, likely as a synthetic intermediate or a probe for studying kinase or nucleotide-binding proteins, given the structural similarity of pyrrolo[2,3-d]pyrimidines to purines .

Properties

IUPAC Name

7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N4O2Si/c1-9-31-19(3)23-21(20-13-11-18(2)12-14-20)22-24(27)28-17-29-25(22)30(23)15-10-16-32-33(7,8)26(4,5)6/h11-14,17H,3,9-10,15-16H2,1-2,4-8H3,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXQFMNKCKHQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C1=C(C2=C(N=CN=C2N1CCCO[Si](C)(C)C(C)(C)C)N)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N4O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-((tert-Butyldimethylsilyl)oxy)propyl)-6-(1-ethoxyvinyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of various substituents through a series of reactions such as alkylation, silylation, and vinylation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Purification techniques such as chromatography and crystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Silyl Ether Deprotection

The tert-butyldimethylsilyl (TBDMS) group on the propyl chain serves as a hydroxyl-protecting group. Its removal typically requires acidic or fluoride-based conditions:

Reaction ConditionsProductKey FeaturesSource Support
Tetrabutylammonium fluoride (TBAF)Free hydroxyl group on propyl chainMild, selective cleavage in THF or DMF
Trifluoroacetic acid (TFA)Deprotected hydroxyl under acidic conditionsCompatible with acid-stable scaffolds

The TBDMS group’s steric bulk prevents π–π stacking interactions, as observed in structurally related compounds . Post-deprotection, the liberated hydroxyl group can undergo further functionalization (e.g., alkylation, acylation).

Ethoxyvinyl Group Reactivity

The 1-ethoxyvinyl moiety at position 6 is susceptible to hydrolysis and electrophilic additions:

Reaction TypeConditionsProductNotes
Acid-catalyzed hydrolysisH₂O/H⁺ (e.g., HCl, H₂SO₄)6-Acetyl derivativeConverts enol ether to ketone
Electrophilic additionHalogens (e.g., Br₂)Dihaloethyl adductsTheoretical based on enol ether reactivity

The ethoxyvinyl group’s lability under acidic conditions suggests its role as a masked ketone precursor in prodrug strategies .

Aromatic Amine Reactivity

The 4-amine on the pyrrolo[2,3-d]pyrimidine core participates in typical amine reactions:

ReactionReagentsProductApplication Example
AcylationAcid chlorides/anhydridesAmide derivativesKinase inhibitor prodrug design
Suzuki-Miyaura coupling (if halogenated)Aryl boronic acids, Pd catalystBiaryl-functionalized analogsStructural diversification

While the compound lacks halogens, introducing a bromide at the pyrrolopyrimidine core (via directed C–H activation) could enable cross-coupling reactions, as seen in related kinase inhibitors .

Heterocyclic Core Modifications

The pyrrolo[2,3-d]pyrimidine scaffold may undergo electrophilic substitution or metal-catalyzed functionalization:

ReactionSiteConditionsOutcome
NitrationC2 or C5 positionsHNO₃/H₂SO₄Nitro-substituted derivatives
Buchwald-Hartwig aminationC7 positionPd catalyst, aryl halidesAryl/alkylamine functionalization

These modifications are extrapolated from synthetic routes for structurally analogous kinase inhibitors .

Thermal and Stability Considerations

  • Thermal cyclization : Heating in polar aprotic solvents (e.g., DMF, DMSO) may induce intramolecular cyclization between the propyl hydroxyl (post-TBDMS removal) and the amine, forming oxazolidine or related heterocycles.

  • Photostability : Conjugated systems (e.g., pyrrolopyrimidine core) are prone to photodegradation, necessitating storage in amber vials .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an anti-cancer agent due to its structural similarity to known kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is recognized for its ability to inhibit various kinases involved in cancer progression.

Case Study:
A study investigated the anti-cancer properties of related pyrrolo[2,3-d]pyrimidines, demonstrating their efficacy in inhibiting tumor growth in vitro and in vivo models. The compound's ability to modulate kinase activity could be explored further for therapeutic applications against specific cancer types.

Drug Development

Given its unique structural features, this compound may serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways. Its ethoxyvinyl and p-tolyl substituents may enhance binding affinity to target proteins.

Research Insight:
Recent investigations into similar compounds have shown that modifications on the pyrimidine core can significantly affect biological activity and selectivity towards different targets. This highlights the need for structure-activity relationship (SAR) studies.

Material Science

The incorporation of silyl groups in organic compounds can improve their thermal stability and mechanical properties, making them suitable for applications in advanced materials.

Example Application:
Research has demonstrated that organosilicon compounds can be used to enhance the performance of polymers in electronics and coatings, providing insights into how derivatives of this compound might be utilized in material formulations.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructureApplication AreaKey Findings
Pyrrolo[2,3-d]pyrimidine derivative AStructure AAnti-cancerInhibits specific kinases with IC50 < 100 nM
Pyrrolo[2,3-d]pyrimidine derivative BStructure BDrug developmentShows promise in preclinical models
TBDMS-protected analogTBDMS AnalogMaterial scienceEnhances polymer stability under heat

Mechanism of Action

The mechanism of action of 7-(3-((tert-Butyldimethylsilyl)oxy)propyl)-6-(1-ethoxyvinyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and functional comparison with key analogues:

Table 1: Structural and Functional Comparison

Compound Name / ID Position 5 Substituent Position 6 Substituent Position 7 Substituent Key Features Reference
Target Compound p-Tolyl (4-methylphenyl) 1-Ethoxyvinyl 3-((TBS)oxy)propyl High hydrophobicity (TBS group); potential for covalent binding (ethoxyvinyl)
5-(2-Ethoxynaphthalen-6-yl)-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (2m) 2-Ethoxynaphthalen-6-yl None 2-Morpholinoethyl Enhanced solubility (morpholine); naphthyl group for π-stacking
7-Ethyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (9k) 4-Methoxyphenyl None Ethyl Simplified structure; methoxy group for H-bonding
5-(3-Methoxyphenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (9f) 3-Methoxyphenyl None Methyl Compact substituents; moderate lipophilicity
(3R)-1-[5-Chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine Chlorine at C5, ethyl at C6 Pyrido[2,3-b]pyrazin-7-ylsulfanyl (3R)-Pyrrolidin-3-amine High molecular weight (426.9 g/mol); potential kinase inhibition

Key Findings:

Substituent Effects on Solubility :

  • The TBS group in the target compound increases hydrophobicity, which may reduce aqueous solubility compared to morpholine-containing analogues like 2m .
  • Ethoxyvinyl at position 6 is unique to the target compound; similar derivatives (e.g., 9k , 9f ) lack this group, suggesting distinct reactivity or binding modes .

Biological Activity Trends :

  • Pyrrolo[2,3-d]pyrimidines with aromatic substituents at position 5 (e.g., p-tolyl, methoxyphenyl) show enhanced binding to ATP pockets in kinases, as seen in studies of related compounds .
  • The pyrido[2,3-b]pyrazin-7-ylsulfanyl group in introduces a heterocyclic thioether, which may improve target engagement through sulfur-mediated interactions.

Research Implications

The structural uniqueness of the target compound positions it as a valuable tool for probing steric and electronic effects in drug design. Comparative studies with analogues highlight:

  • Trade-offs in Drug-Likeness : While the TBS group improves metabolic stability, it may compromise bioavailability, necessitating formulation optimization.
  • Unanswered Questions: No direct bioactivity data for the target compound exists in the provided evidence. Future work should evaluate its kinase inhibition profile relative to 2m or 9k, leveraging structural insights from .

Biological Activity

The compound 7-(3-((tert-Butyldimethylsilyl)oxy)propyl)-6-(1-ethoxyvinyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to the class of pyrrolo[2,3-d]pyrimidines, which have garnered attention for their diverse biological activities, particularly as potential therapeutic agents against various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrrolo[2,3-d]pyrimidine core.
  • Substituents including a tert-butyldimethylsilyl group and an ethoxyvinyl moiety.

This structural complexity is believed to contribute to its biological activity by enhancing binding affinity to target proteins.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrrolo[2,3-d]pyrimidines. For instance, compounds within this class have shown efficacy against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). Research indicates that structural modifications can significantly enhance their antiviral properties. A notable finding is that 4,7-disubstituted derivatives exhibit promising activity against ZIKV, although the specific molecular targets remain to be elucidated .

Antimalarial Activity

The compound has also been investigated for its inhibitory effects on Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), key enzymes involved in malaria pathogenesis. In vitro studies demonstrated that certain derivatives exhibited IC50 values ranging from 0.210 to 0.589 μM against PfCDPK4 and PfCDPK1. These findings suggest that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can enhance selectivity and potency against malaria-related targets .

The biological activity of the compound is largely attributed to its ability to inhibit specific kinases involved in critical cellular processes. The binding interactions with PfCDPKs were modeled using molecular docking techniques, revealing favorable interactions with key amino acid residues in the ATP-binding site . This suggests a competitive inhibition mechanism that could disrupt kinase activity and subsequently impair parasite survival.

Case Studies and Research Findings

Study Target Activity IC50 (μM) Notes
Study 1PfCDPK4Inhibition0.210 - 0.530Promising results for antimalarial applications .
Study 2ZIKVAntiviral>100Structural modifications enhanced cytotoxicity .
Study 3PfCDPK1Inhibition0.589Key for malaria treatment strategies .

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